6,7-Dimethoxy-3-methylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-3-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCYNRRRJNAROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2C=N1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297311 | |
| Record name | 6,7-Dimethoxy-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20232-43-3 | |
| Record name | 6,7-Dimethoxy-3-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20232-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Biological Activity and Pharmacological Target Interaction
Investigations into Enzyme Inhibition Mechanisms
The isoquinoline (B145761) scaffold is a prominent feature in many enzyme inhibitors, and derivatives of 6,7-Dimethoxy-3-methylisoquinoline have been evaluated for their potential to inhibit various enzymes.
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial in signal transduction. Inhibition of PDE10A has been explored as a therapeutic strategy for neurological and psychiatric disorders. While direct studies on this compound are limited, research on structurally related isoquinoline alkaloids, such as papaverine (B1678415), has demonstrated PDE10A inhibitory activity. nih.gov
Inhibitors of PDE10A have been shown to modulate both the dopamine (B1211576) D1-direct and D2-indirect striatal pathways. nih.gov This modulation is significant as these pathways are implicated in the pathophysiology of conditions like schizophrenia. Furthermore, PDE10A inhibition has been observed to increase the phosphorylation of the GluR1 subunit of the AMPA receptor, suggesting an influence on glutamatergic neurotransmission. nih.gov The therapeutic potential of PDE10A inhibitors is also being investigated for conditions like FOXP1 syndrome, a genetic disorder associated with intellectual disability and autistic features. oncotarget.com In animal models of this syndrome, treatment with a PDE10A antagonist, MP-10, has been shown to correct behavioral deficits and normalize microglial morphology. oncotarget.com
| Compound | Target Enzyme | Observed Effect | Potential Implication |
| Papaverine | PDE10A | Inhibition, modulation of dopamine and glutamate (B1630785) pathways nih.gov | Treatment of schizophrenia nih.gov |
| MP-10 | PDE10A | Antagonism, correction of behavioral deficits in a mouse model oncotarget.com | Treatment of FOXP1 syndrome oncotarget.com |
The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, making it an attractive target for novel antibiotics. taylorandfrancis.comnutritionfacts.org Certain isoquinoline derivatives have demonstrated the ability to interfere with FtsZ function. Specifically, 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives have been synthesized and evaluated for their antibacterial properties. taylorandfrancis.commdpi.com
These compounds have shown activity against various bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). taylorandfrancis.comnutritionfacts.org The mechanism of action is believed to involve the stabilization of FtsZ polymers, which in turn inhibits the GTPase activity of FtsZ. nutritionfacts.org This disruption of FtsZ function prevents the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to bacterial cell death. taylorandfrancis.commdpi.com The 3-phenylisoquinoline (B1583570) core is a key structural feature for this activity and is also found in other natural alkaloids known to alter FtsZ function, such as sanguinarine (B192314) and berberine (B55584). taylorandfrancis.comnutritionfacts.org
| Compound Class | Target Protein | Mechanism of Action | Antibacterial Spectrum |
| 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives | FtsZ | Stabilization of FtsZ polymers, inhibition of GTPase activity nutritionfacts.org | Staphylococcus aureus, Enterococcus faecalis, MRSA, VRE taylorandfrancis.comnutritionfacts.org |
Caspases are a family of proteases that play a critical role in programmed cell death, or apoptosis. nih.gov The modulation of caspase activity is a key area of investigation in cancer research. Several isoquinoline alkaloids have been shown to induce apoptosis in cancer cells through the activation of caspases. nih.gov
A derivative of the target compound, 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082), has been found to induce caspase-dependent apoptosis in human cervical cancer cells. nih.gov This compound was shown to cause cell cycle arrest at the G2/M phase, which was followed by the activation of caspases. nih.gov The broader class of isoquinoline alkaloids has been noted for its pro-apoptotic effects in various cancer cell lines, often linked to the activation of caspase-3. nih.gov For instance, liensinine (B1675319) has been shown to induce apoptosis in colorectal cancer cells, accompanied by the activation of the JNK signaling pathway. nih.gov Similarly, palmatine (B190311) has demonstrated the ability to induce apoptosis in breast cancer cells. nih.gov
| Compound/Alkaloid | Cell Line | Observed Effect |
| 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) | Human cervical cancer cells | Induction of caspase-dependent apoptosis nih.gov |
| Liensinine | Colorectal cancer cells | Induction of apoptosis, activation of JNK signaling nih.gov |
| Palmatine | MCF-7 breast cancer cells | Induction of apoptosis nih.gov |
The isoquinoline alkaloid family, to which this compound belongs, is known for its broad-spectrum enzyme inhibitory activities. nih.govnih.gov These compounds have been reported to inhibit a variety of enzymes, which contributes to their diverse pharmacological profiles.
Notable examples include the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Furthermore, isoquinoline alkaloids have been shown to inhibit various human cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a wide range of xenobiotics, including drugs. nih.gov Specifically, many of these alkaloids show at least moderate potency in inhibiting CYP3A4, with some exhibiting high potency and selectivity. nih.gov Inhibition has also been observed for other CYP isoforms, including CYP2D6 and CYP2C19. nih.gov Additionally, some quaternary isoquinoline alkaloids have been identified as non-competitive inhibitors of soluble epoxide hydrolase (sEH). nih.gov
Receptor Modulation and Neurotransmitter System Interactions
Beyond enzyme inhibition, isoquinoline alkaloids can exert their effects by interacting with various receptors and modulating neurotransmitter systems, particularly within the central nervous system.
The central nervous system (CNS) is a key target for many isoquinoline alkaloids. A synthesized derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been shown to modulate the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. nih.gov In ex vivo studies using smooth muscle tissue, DIQ was found to reduce the activity of 5-HT2A and 5-HT2B receptors. nih.gov
Neurotransmitters such as acetylcholine (ACh), 5-HT, epinephrine, and dopamine are crucial for regulating various physiological processes. nih.gov The ability of isoquinoline derivatives to interact with the receptors for these neurotransmitters highlights their potential to influence a wide array of bodily functions. As previously mentioned, the inhibition of PDE10A by related isoquinoline alkaloids also points to a modulatory role in the dopaminergic and glutamatergic systems, which are fundamental to CNS function. nih.gov
Mechanisms of Receptor Binding
There is no specific information available in the search results detailing the receptor binding mechanisms for this compound. However, studies on its derivatives show that the 6,7-dimethoxyisoquinoline core is a versatile scaffold for targeting various receptors.
For instance, the derivative 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) has been shown to modulate the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. nih.govmdpi.com Specifically, it can reduce the expression of 5-HT₂A and 5-HT₂B receptors. nih.gov Other derivatives, such as 1,3-diamino-6,7-dimethoxyisoquinolines , have been evaluated for their binding affinity to α1-adrenoceptors. nih.gov Furthermore, certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been synthesized and identified as ligands for the sigma-2 (σ₂) receptor. researchgate.net
Interaction with Nucleic Acids and Proteins
No studies were found that specifically investigate the binding of this compound to DNA. Research on related structures, such as certain indo-line derivatives, has explored DNA interaction, but this cannot be directly extrapolated to the compound . nih.gov
Direct research on the protein binding profile of this compound is not available. However, research on derivatives provides some context. The derivative 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) has been found to induce the polymerization of α-tubulin. nih.gov Additionally, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been shown to interact with the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein). researchgate.net
Cellular Pathway Modulation
There is no direct evidence describing the effect of this compound on the cell cycle. Studies on its derivatives, however, indicate that this structural class can influence cell cycle progression.
CWJ-082 , a substituted isoquinolin-1-amine derivative, causes cell cycle arrest at the G2/M phase in cervical cancer cells. nih.gov This is associated with the activation of the cyclin-dependent kinase 1/cyclin B1 complex. nih.gov
Another derivative, 1-chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST) , was found to induce a G0/G1 phase arrest in human promyelocytic leukemic HL-60 cells. scirp.org
The direct pro-apoptotic activity of this compound has not been documented. Research on the derivative CWJ-082 shows that it induces caspase-dependent apoptosis following mitotic arrest in cervical cancer cells. nih.gov This process is linked to the activation of the mitotic spindle checkpoint, involving the phosphorylation of BubR1 and the association of mitotic arrest deficient 2 (Mad2) with cell division cycle protein 20. nih.gov
Modulation of Autophagy Pathways
Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a dual role in both cell survival and cell death. mdpi.commdpi.com The modulation of this pathway is a key therapeutic strategy for various diseases, including cancer. mdpi.com While direct studies on the autophagy-modulating effects of this compound are not extensively documented, the broader class of isoquinoline alkaloids and related polyphenolic compounds are known to influence this pathway.
Several natural compounds are recognized as modulators of autophagy. mdpi.com For instance, certain polyphenols can induce autophagic cell death in cancer cells. mdpi.com The process of autophagy can be influenced at various stages, and its role in cancer therapy is complex, being dependent on the cellular context and the duration of the autophagic response. mdpi.commdpi.com Some anticancer agents, including histone deacetylase (HDAC) inhibitors, are known to induce autophagy, which contributes to their therapeutic effect. mdpi.com Given that certain isoquinoline alkaloids function as HDAC inhibitors, this presents a potential indirect mechanism for autophagy modulation. Additionally, some small molecules have been shown to induce autophagic cell death in specific cancer cell lines. mdpi.com Other natural compounds, such as retinoic acid derivatives, have been specifically designed to chemically enhance chaperone-mediated autophagy (CMA), a selective form of autophagy, thereby protecting cells from proteotoxicity. nih.govnih.gov
Stabilization of Protein Polymers (e.g., FtsZ polymers)
The bacterial protein FtsZ is a crucial component of the cell division machinery and a prime target for the development of new antibiotics. nih.govnih.govcytoskeleton.com It polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis. nih.govcytoskeleton.com Certain derivatives of 6,7-dimethoxyisoquinoline have been identified as potent antibacterial agents that function by targeting FtsZ. nih.govresearchgate.net
Specifically, 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been shown to act as stabilizers of FtsZ polymers. nih.govresearchgate.net This stabilization disrupts the normal, dynamic process of Z-ring formation and disassembly, ultimately inhibiting bacterial cell division. nih.gov The binding of these compounds to Staphylococcus aureus FtsZ (SaFtsZ) has been confirmed through fluorescence spectroscopy, and they have been shown to inhibit the GTPase activity of SaFtsZ, which is coupled to polymerization dynamics. nih.gov This mechanism of action is particularly significant given the rise of multidrug-resistant bacteria, as FtsZ represents a novel target not affected by current resistance mechanisms. nih.govcytoskeleton.com
Epigenetic Modulation
Epigenetic modifications, which are reversible changes to DNA and its associated proteins that regulate gene expression without altering the DNA sequence, are critical in normal cellular function and disease states like cancer. nih.govnih.gov Key epigenetic mechanisms include DNA methylation and histone modifications. nih.gov The ability to pharmacologically manipulate these processes has opened new avenues for therapeutic intervention. nih.gov
While specific studies on the epigenetic effects of this compound are limited, the broader class of isoquinoline alkaloids has demonstrated significant epigenetic modulatory activity. For example, the isoquinoline alkaloid berberine has been shown to act as a histone deacetylase (HDAC) inhibitor, a class of enzymes that plays a central role in gene expression. By inhibiting HDACs, such compounds can alter the epigenetic landscape of cancer cells, leading to the re-expression of silenced tumor suppressor genes. This mechanism represents a key component of the antineoplastic activity of certain isoquinoline alkaloids. The use of epigenetic modulating drugs, such as DNA methyltransferase inhibitors and HDAC inhibitors, has been shown to suppress and even revert fibrotic phenotypes in certain cell types. nih.gov
Structure-Activity Relationship (SAR) Studies of 6,7-Dimethoxyisoquinoline Derivatives
Impact of Substitution Patterns on Biological Efficacy and Selectivity
The biological activity of 6,7-dimethoxyisoquinoline derivatives can be significantly influenced by the nature and position of various substituents on the isoquinoline scaffold. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.
In the context of FtsZ-targeting antibacterial agents, SAR studies of 3-phenyl-6,7-dimethoxyisoquinoline derivatives revealed several key insights. nih.gov
Substitution at the 1-position: The presence of a basic substituent at the 1-position, which would be protonated under physiological conditions, is strongly associated with antibacterial activity. For instance, converting an inactive 1-cyano derivative to its corresponding active 1-aminomethyl derivative highlights the importance of this basic group. nih.gov
Substitution on the 3-phenyl ring: Modifications to the 3-phenyl group also impact activity. The antibacterial potency against S. aureus was found to increase with the enhanced lipophilicity of the substituent at the 3'-position. nih.gov
Quaternization of the isoquinoline nitrogen: The conversion of the isoquinoline nitrogen to a quaternary ammonium (B1175870) salt, for example through N-methylation, uniformly enhanced antibacterial activity against S. aureus compared to the non-quaternary precursors. nih.gov
These findings demonstrate that strategic modifications at specific positions of the 6,7-dimethoxyisoquinoline scaffold are critical for modulating biological efficacy.
Table 1: SAR of 3-Phenyl-6,7-dimethoxyisoquinoline Derivatives as Antibacterial Agents
| Position of Substitution | Type of Substituent | Impact on Antibacterial Activity | Reference |
|---|---|---|---|
| 1-position | Basic group (e.g., aminomethyl, guanidinomethyl) | Essential for activity | nih.gov |
| 1-position | Non-basic group (e.g., cyano) | Inactive | nih.gov |
| 3'-position (on 3-phenyl ring) | Increased lipophilicity | Increased potency | nih.gov |
| Isoquinoline Nitrogen | N-methylation (Quaternization) | Enhanced activity | nih.gov |
Role of Lipophilicity in Biological Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a fundamental physicochemical property that critically influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. nih.govmdpi.comnih.gov It plays a significant role in a molecule's ability to cross biological membranes and reach its target site. mdpi.comnih.gov
For 6,7-dimethoxyisoquinoline derivatives, lipophilicity has been shown to be a key determinant of biological activity. nih.gov In the series of 3-phenylisoquinolinium derivatives, antibacterial potency was observed to increase with the greater lipophilicity of the substituent at the 3′-position of the phenyl ring. nih.gov This suggests that enhanced lipophilicity may facilitate the compound's ability to penetrate bacterial cell membranes to reach the intracellular FtsZ target. However, it is important to maintain lipophilicity within an optimal range, as excessively high values can lead to poor solubility, increased metabolic breakdown, and non-specific binding to lipids and proteins, which can reduce bioavailability and increase toxicity. nih.govnih.gov The strategic modulation of lipophilicity through chemical modification is therefore a critical aspect of the drug design process for this class of compounds. nih.gov
Importance of the Isoquinoline Scaffold and its Variations
The isoquinoline ring system is a core structural element in a multitude of pharmacologically active compounds, earning it the designation of a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This scaffold is present in numerous natural alkaloids and has been widely exploited in the synthesis of new therapeutic agents. nih.govamerigoscientific.com The structural rigidity and aromatic nature of the isoquinoline core provide a robust framework for the precise spatial orientation of functional groups, which is essential for specific interactions with biological targets. rsc.org
The versatility of the isoquinoline scaffold allows for diverse chemical modifications at various positions (e.g., C-1, C-3, C-4, C-6, C-7), enabling the generation of large libraries of compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netamerigoscientific.comnuph.edu.ua For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (a reduced form of the isoquinoline scaffold) is a common backbone in many biologically active molecules. nuph.edu.ua The development of 3-phenyl substituted 6,7-dimethoxyisoquinolines as FtsZ inhibitors exemplifies how this scaffold can be adapted to target novel antibacterial pathways. nih.govresearchgate.net The continued exploration of the isoquinoline framework and its bioisosteric replacements is a promising strategy for the discovery of new and effective therapeutic agents. rsc.orgamerigoscientific.com
Computational Chemistry and Theoretical Characterization
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a specific protein target.
While specific molecular docking studies for 6,7-Dimethoxy-3-methylisoquinoline are not extensively detailed in the public domain, research on its close derivatives provides significant insights into the potential targets for this scaffold. For instance, a related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) , was predicted through in silico analysis to affect muscle contractility. wuxiapptec.com Subsequent experimental studies confirmed that DIQ modulates the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, demonstrating the predictive power of such computational approaches. wuxiapptec.com
Furthermore, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been synthesized and evaluated as high-affinity ligands for the sigma-2 (σ2) receptor, which is overexpressed in many types of cancer cells. researchgate.net These studies showcase the utility of the 6,7-dimethoxyisoquinoline (B95607) core in designing selective ligands for therapeutic targets. The general approach in these studies involves docking the ligand into a 3D model of the target protein's binding site to analyze potential interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-receptor complex.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting three-dimensional shape and flexibility of a molecule are critical determinants of its ability to bind to a biological target.
The isoquinoline (B145761) ring system itself is largely planar. However, for a molecule like this compound, the orientation of the methoxy (B1213986) and methyl substituents can vary. Structural studies on related compounds, such as 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one , reveal that the isoquinoline moiety is essentially planar, but substituents can deviate from this plane. chemrxiv.org The bond between the nitrogen and a carbonyl carbon in this analog exhibits double-bond character, indicating electron delocalization which contributes to the planarity. chemrxiv.org
The flexibility of the methoxy groups (rotation around the C-O bonds) and the methyl group can create different low-energy conformations. Understanding the energy landscape—a map of the molecule's potential energy as a function of its geometry—is crucial for identifying the most stable conformers that are likely to be biologically active. Molecular dynamics simulations are often employed to explore these conformational possibilities and assess the stability of different ligand poses within a receptor's binding pocket.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its stability, reactivity, and spectroscopic characteristics. These methods can calculate properties like the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.
For a molecule like this compound, quantum calculations can predict its chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Another powerful tool is the molecular electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the nitrogen atom and the oxygen atoms of the methoxy groups would be expected to be regions of negative electrostatic potential, making them key sites for interactions like hydrogen bonding.
Prediction of Physicochemical Parameters Relevant to Biological Interactions
Physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA) are critical for predicting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). These parameters are routinely calculated to assess the "drug-likeness" of a compound.
While experimental data for this compound is scarce, values can be predicted using computational models. Data for closely related isomers and derivatives provide a valuable reference point. For example, the isomer 6,7-Dimethoxy-1-methylisoquinoline has a computed XLogP3 of 2.4 and a TPSA of 31.4 Ų. chemrxiv.org For the derivative 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) , the calculated TPSA is 30.82 Ų, a value that suggests good potential for intestinal absorption and blood-brain barrier penetration. researchgate.net This derivative was also predicted to be moderately soluble in water and to possess good oral bioavailability. researchgate.net
These parameters are often used in conjunction with "rules" like Lipinski's Rule of Five to quickly screen virtual compound libraries and prioritize candidates for synthesis and further testing.
Table of Predicted Physicochemical Properties for 6,7-Dimethoxyisoquinoline and Related Compounds
This table is interactive. You can sort and filter the data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) | Data Source |
| 6,7-Dimethoxy-1-methylisoquinoline | C₁₂H₁₃NO₂ | 203.24 | 2.4 | 31.4 | PubChem chemrxiv.org |
| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | C₁₈H₁₈ClNO₂ | 315.8 | - | 30.82 | MDPI researchgate.net |
| 3,4-Dihydro-6,7-dimethoxyisoquinoline | C₁₁H₁₃NO₂ | 191.23 | - | 30.8 | PubChem |
Biosynthetic Pathways and Natural Occurrence of Dimethoxyisoquinolines
Precursors and Enzymatic Steps in Isoquinoline (B145761) Alkaloid Biosynthesis
The biosynthesis of isoquinoline alkaloids, a vast and structurally diverse class of plant secondary metabolites, predominantly originates from the amino acid tyrosine. kegg.jpnih.gov Tyrosine serves as the fundamental building block, undergoing a series of enzymatic transformations to form the characteristic isoquinoline scaffold. kegg.jp The pathway initiates with the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules then condense to form (S)-norcoclaurine, the central precursor to virtually all benzylisoquinoline alkaloids.
Subsequent enzymatic reactions, including hydroxylations, O-methylations, and phenol-coupling reactions, lead to the vast array of isoquinoline alkaloids. kegg.jp Key enzymes such as norcoclaurine synthase, O-methyltransferases, and cytochrome P450 monooxygenases play crucial roles in this intricate biosynthetic network. kegg.jp For instance, the formation of reticuline, a pivotal intermediate, involves specific O-methylation steps. kegg.jpnih.gov While the general pathway from tyrosine is well-established, some organisms utilize alternative precursors. For example, a biosynthetic pathway for an isoquinolinequinone alkaloid in Streptomyces albus has been identified to use tryptophan instead of tyrosine. acs.org
The biosynthesis of these alkaloids is a complex and tightly regulated process, influenced by various genetic and environmental factors. researchgate.net Understanding these pathways is critical for metabolic engineering efforts aimed at enhancing the production of medicinally important isoquinoline alkaloids. nih.gov
Natural Sources and Distribution of Isoquinoline Alkaloids
Isoquinoline alkaloids are widespread in the plant kingdom, with approximately 2500 known compounds. wikipedia.org They are particularly abundant in certain plant families, including the Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), Fumariaceae, and Ranunculaceae (buttercup family). nih.govwikipedia.org
The opium poppy (Papaver somniferum) is arguably the most well-known source, producing a variety of isoquinoline alkaloids such as morphine, codeine, and papaverine (B1678415). wikipedia.org Other notable plant sources include:
Celandine (Chelidonium majus) : Contains alkaloids like berberine (B55584). wikipedia.org
Berberis vulgaris (Barberry) : A rich source of berberine. wikipedia.org
Coptis chinensis (Chinese goldthread) : Its rhizomes are known for their high content of isoquinoline alkaloids. researchgate.net
Nelumbo nucifera (Lotus) : The embryos of lotus (B1177795) seeds contain various benzylisoquinoline alkaloids. nih.gov
While plants are the primary source, isoquinoline alkaloids have also been isolated from other organisms, including bacteria and fungi. acs.orgresearchgate.net The distribution of specific alkaloids can be highly variable, even between different accessions of the same plant species, due to genetic and environmental influences. researchgate.net The compound 6,7-Dimethoxy-1-methylisoquinoline, also known as isosalsolidine or nigellimine, has been found in Nigella sativa and Pachycereus weberi. nih.gov
Isolation and Identification of Novel Isoquinoline Alkaloids
The search for new bioactive compounds continually drives the isolation and identification of novel isoquinoline alkaloids from natural sources. nih.gov This process typically involves the extraction of plant or microbial material, followed by various chromatographic techniques to separate the complex mixture of compounds.
Modern analytical methods are indispensable for the structural elucidation of these alkaloids. Techniques such as:
High-Performance Liquid Chromatography (HPLC) : Used for the separation and purification of individual alkaloids.
Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation patterns of the compounds. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are crucial for determining the precise chemical structure and stereochemistry of the isolated molecules. acs.orgnih.gov
Recent research has led to the discovery of numerous novel isoquinoline alkaloids with a wide range of structural diversity and biological activities. nih.govresearchgate.net For example, a new tribenzylisoquinoline alkaloid, neoliensinine, was isolated from the embryos of lotus seeds (Nelumbo nucifera). nih.gov The identification of such novel compounds often involves a combination of spectroscopic data analysis and comparison with known compounds. nih.gov These discoveries continue to expand our understanding of the chemical diversity of isoquinoline alkaloids and provide new leads for drug discovery. nih.gov
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 6,7-Dimethoxy-3-methylisoquinoline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR (¹H NMR) spectroscopy of isoquinoline (B145761) derivatives provides crucial information about the number and environment of hydrogen atoms in the molecule. In the case of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, the disappearance of a doublet at 6.03 ppm, corresponding to an NH proton in the amide precursor, and the appearance of new signals for the aromatic ring at 6.48 and 6.82 ppm confirm the formation of the isoquinoline ring. mdpi.com The signals for the methoxy (B1213986) groups and the characteristic doublet for the methyl group are also key identifiers. mdpi.com However, anomalous ¹H NMR spectra with significant line broadening have been observed for some 3,4-dihydroisoquinolines, including a 6,7-dimethoxy derivative, in certain deuterated solvents. ias.ac.in This phenomenon can lead to the disappearance of signals for protons at C-1 and C-3. ias.ac.in
¹³C NMR: Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, the disappearance of the C=O signal from the amide precursor at 165.8 ppm is a clear indicator of successful cyclization. mdpi.com In the ¹³C NMR spectrum of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), the two methoxy carbon atoms show a degenerated signal as a single quartet at 56 ppm in a spectrum without proton decoupling. researchgate.net The signals for the quaternary carbons C-4a and C-8a appear as singlets at 126.26, 147.62, and 147.44 ppm. researchgate.net
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a key analytical profile used for its identification in forensic examinations. researchgate.net Specific absorption bands in the IR spectrum correspond to the stretching and bending vibrations of the various bonds within the molecule, such as C-H, C=C, C-N, and C-O bonds of the methoxy groups, providing a unique fingerprint for the compound.
Mass Spectrometry (MS):
Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula. For instance, HRMS analysis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline verified its mass, further confirming its structure. mdpi.com For other related isoquinoline derivatives, HRMS (ESI) has been used to find the exact mass, for example, for ethyl 1,6-dimethoxy-3-methylisoquinoline-4-carboxylate, the calculated [M+H]⁺ was 276.1230, and the found m/z was 276.1228. rsc.org
Table 1: Spectroscopic Data for this compound and Related Derivatives
| Technique | Compound | Key Observations | Reference |
| ¹H NMR | 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | Appearance of aromatic signals at 6.48 and 6.82 ppm. | mdpi.com |
| ¹³C NMR | 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | Disappearance of C=O signal at 165.8 ppm from precursor. | mdpi.com |
| ¹³C NMR | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Quaternary carbon signals at 126.26, 147.62, and 147.44 ppm. | researchgate.net |
| HRMS | 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | Verified the mass of the target compound. | mdpi.com |
| HRMS (ESI) | Ethyl 1,6-dimethoxy-3-methylisoquinoline-4-carboxylate | [M+H]⁺ found at m/z 276.1228. | rsc.org |
| IR | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Used for identification in forensic examinations. | researchgate.net |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and isolating it for further use.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method was developed and validated for the determination of a novel anti-hypertension agent, a derivative of 6,7-dimethoxy-quinazolin-4(3H)-one, in rat plasma. nih.gov This method utilized a Shim-Pack VP-ODS column with a mobile phase of acetonitrile (B52724) and water, demonstrating the utility of HPLC in analyzing compounds with a similar core structure. nih.gov Although not directly on this compound, this study highlights the applicability of HPLC for the analysis of related complex molecules.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. A comprehensive study of "designer drugs," including 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, utilized GC-MS with both electronic and chemical ionization for identification purposes in forensic examinations. researchgate.net The retention parameters from the gas chromatograph, coupled with the mass spectrum, provide a high degree of certainty in the identification of the compound. researchgate.net
Table 2: Chromatographic Methods for the Analysis of Isoquinoline Derivatives
| Technique | Application | Key Findings | Reference |
| HPLC | Determination of a 6,7-dimethoxy-quinazolin-4(3H)-one derivative in rat plasma. | A validated reverse-phase HPLC method was successfully applied to a pharmacokinetic study. | nih.gov |
| GC-MS | Identification of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in forensic samples. | Retention parameters and mass spectra were used for reliable identification. | researchgate.net |
Application as Reference Standards in Chemical and Pharmaceutical Research
While direct evidence of this compound being sold as a certified reference standard is not prevalent in the searched literature, its role as a key intermediate in the synthesis of pharmacologically active molecules implies its use as an internal reference or a starting material for generating potential drug candidates and their related impurities. For instance, 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride is a crucial intermediate in the synthesis of tetrabenazine, a drug used to treat Huntington's disease. google.com The synthesis of this intermediate to a high purity of over 99.0% suggests its quality is sufficient for use as a reference point in the manufacturing process. google.com The synthesis and characterization of various 1-substituted 6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline derivatives for investigating their biological activities further underscore the importance of having well-characterized batches of these compounds, which inherently serve as reference materials within the context of the research. mdpi.commdpi.com
Q & A
Q. What are the established synthetic routes for 6,7-dimethoxy-3-methylisoquinoline and its derivatives?
The synthesis typically involves functionalizing the isoquinoline core via palladium-catalyzed cross-coupling reactions. For example:
- Suzuki-Miyaura coupling : Using 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline triflate with aryl boronic acids (e.g., biphenylboronic acid) in the presence of Pd(OAc)₂, XPhos ligand, and K₂CO₃ in acetonitrile/water at 90–100°C yields 3-aryl derivatives with yields up to 81% .
- Methylation : Reaction with methyl iodide (MeI) in sealed tubes at 100°C introduces methyl groups, though yields can vary significantly (e.g., 10% for quaternary ammonium salts) .
- Triflation : Treatment with triflic anhydride (Tf₂O) at -78°C in dichloromethane (DCM) generates reactive intermediates for subsequent couplings .
Q. How is structural characterization performed for these compounds?
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For instance, methoxy groups at C6/C7 appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ for 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxy-1-methylisoquinoline: Calc. 372.1594, Found 372.1596) .
- Chromatography : ISCO max gradient systems with silica columns are standard for purification .
Q. What are the primary pharmacological applications of this compound derivatives?
- Antibacterial Agents : Derivatives like 3-phenyl-substituted compounds target bacterial FtsZ protein, inhibiting cell division in Gram-positive pathogens .
- Antitumor Activity : Chlorophenyl-substituted analogs exhibit cytotoxicity in cancer cell lines .
- Antispasmodic Use : Dioxyline (a derivative) is a known muscle relaxant, highlighting potential in neurological disorders .
Advanced Research Questions
Q. How can researchers optimize low-yielding reactions in derivative synthesis?
- Catalyst Screening : Test alternative ligands (e.g., SPhos vs. XPhos) or palladium sources (PdCl₂ vs. Pd(OAc)₂) to improve coupling efficiency .
- Solvent Systems : Replace acetonitrile/water with toluene/ethanol for better solubility of hydrophobic intermediates .
- Temperature Control : Prolonged heating (e.g., 12–24 hours) at 90–100°C may enhance conversion in sluggish reactions .
Q. How should contradictions in biological activity data be addressed?
- Contextual Analysis : Antitumor activity (e.g., 1-(2-chlorophenyl)-6,7-dimethoxy-3-methylisoquinoline) vs. antispasmodic effects (Dioxyline) may stem from substituent-dependent target specificity.
- Dose-Response Studies : Validate activity thresholds (e.g., IC₅₀ values) across multiple assays to rule out false positives .
- Structural Analog Comparison : Compare methyl vs. ethyl groups at C3 to assess steric/electronic effects on bioactivity .
Q. What role do deuterated analogs play in mechanistic studies?
Deuteration (e.g., 6,7-D₆-dimethoxy-3,4-dihydroisoquinoline hydrochloride) aids in:
Q. How do substituent variations influence antibacterial activity against FtsZ?
- Phenyl vs. Biphenyl Groups : Biphenyl derivatives (e.g., 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxy-1-methylisoquinoline) show enhanced FtsZ inhibition due to increased hydrophobic interactions .
- Methoxy Positioning : 6,7-Dimethoxy groups are critical for hydrogen bonding with FtsZ’s GTP-binding pocket, while C3-methylation reduces steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
